molecular formula C11H17NO2 B2786620 4-[1-(Furan-2-yl)propan-2-yl]morpholine CAS No. 2034552-30-0

4-[1-(Furan-2-yl)propan-2-yl]morpholine

Cat. No.: B2786620
CAS No.: 2034552-30-0
M. Wt: 195.262
InChI Key: SRBNSLXEJLEDEN-UHFFFAOYSA-N
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Description

4-[1-(Furan-2-yl)propan-2-yl]morpholine is a versatile chemical compound with a unique structure that offers exciting possibilities for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Furan-2-yl)propan-2-yl]morpholine typically involves the reaction of furan derivatives with morpholine under specific conditions. One common method includes the use of alk-1-ynyl-oxiranes in the presence of p-toluenesulfonic acid (PTSA) and methanol, which leads to the formation of trisubstituted furan . Another approach involves the radical bromination of the methyl group of a precursor compound, followed by conversion into the corresponding phosphonate and subsequent reactions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the industrial-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-[1-(Furan-2-yl)propan-2-yl]morpholine undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the furan ring.

    Substitution: The compound can undergo substitution reactions, where functional groups on the furan or morpholine rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[1-(Furan-2-yl)propan-2-yl]morpholine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-[1-(Furan-2-yl)propan-2-yl]morpholine involves its interaction with specific molecular targets and pathways. The furan ring’s reactivity allows it to participate in various biochemical processes, while the morpholine ring can enhance the compound’s binding affinity to target proteins. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[1-(Furan-2-yl)propan-2-yl]morpholine include other furan derivatives and morpholine-containing compounds. Examples include:

    Furan-2-carboxylic acid: A simple furan derivative with potential biological activities.

    Morpholine derivatives: Compounds containing the morpholine ring, used in various chemical and pharmaceutical applications.

Uniqueness

This dual-ring structure allows for versatile reactivity and the possibility of targeting multiple biological pathways, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

4-[1-(furan-2-yl)propan-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-10(9-11-3-2-6-14-11)12-4-7-13-8-5-12/h2-3,6,10H,4-5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBNSLXEJLEDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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